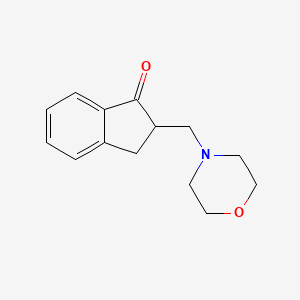
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- is a chemical compound with a unique structure that combines the properties of indenone and morpholine
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- involves several steps. One common method includes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of halogenated or substituted derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- can be compared with other similar compounds such as:
1-Indanone: Shares a similar core structure but lacks the morpholine moiety.
2,3-Dihydro-1H-inden-1-one: Similar structure but without the morpholinylmethyl group.
Indane derivatives: Compounds like 1-methylindane and 2-methylindane have similar cyclic structures but differ in functional groups.
The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-(4-morpholinylmethyl)- lies in its combination of the indenone and morpholine structures, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75473-81-3 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C14H17NO2/c16-14-12(10-15-5-7-17-8-6-15)9-11-3-1-2-4-13(11)14/h1-4,12H,5-10H2 |
Clave InChI |
HPGXJGKXCHIGCA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)
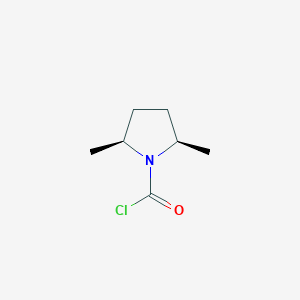
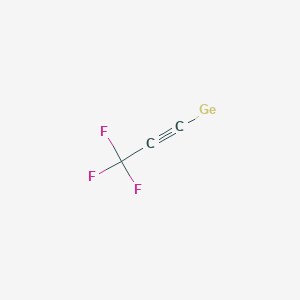

![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
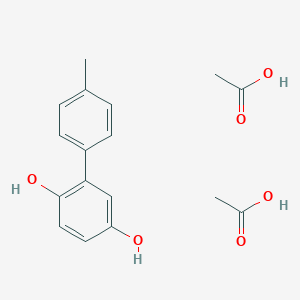
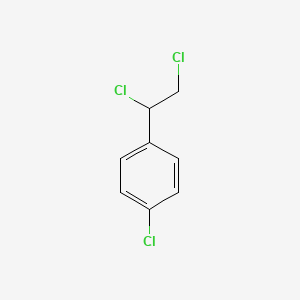
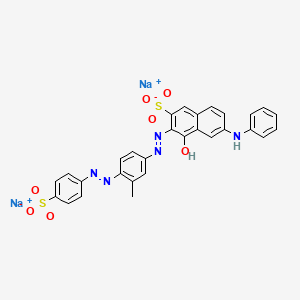
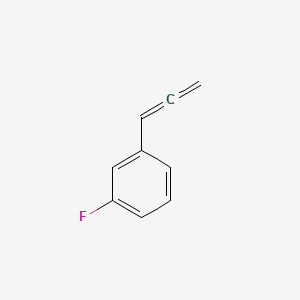
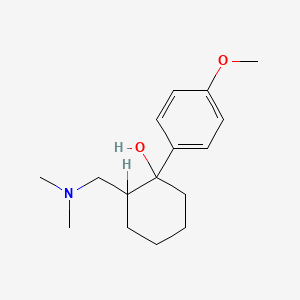
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
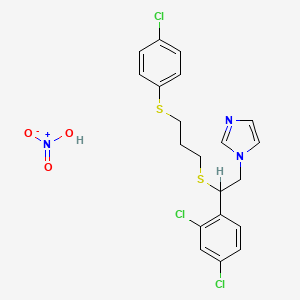
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
